molecular formula C9H9BrOS2 B14066622 1-Bromo-1-(2,5-dimercaptophenyl)propan-2-one

1-Bromo-1-(2,5-dimercaptophenyl)propan-2-one

Cat. No.: B14066622
M. Wt: 277.2 g/mol
InChI Key: DLGBIKAQBFEXBS-UHFFFAOYSA-N
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Description

1-Bromo-1-(2,5-dimercaptophenyl)propan-2-one is an organic compound with the molecular formula C9H9BrOS2 and a molecular weight of 277.20 g/mol . This compound is characterized by the presence of a bromine atom, a propanone group, and two mercapto groups attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-Bromo-1-(2,5-dimercaptophenyl)propan-2-one involves several steps. One common method includes the bromination of 1-(2,5-dimercaptophenyl)propan-2-one using bromine or a brominating agent under controlled conditions . The reaction typically occurs in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions. Industrial production methods may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity .

Mechanism of Action

The mechanism of action of 1-Bromo-1-(2,5-dimercaptophenyl)propan-2-one involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and mercapto groups play crucial roles in its reactivity and binding affinity . The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function . The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

1-Bromo-1-(2,5-dimercaptophenyl)propan-2-one can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C9H9BrOS2

Molecular Weight

277.2 g/mol

IUPAC Name

1-[2,5-bis(sulfanyl)phenyl]-1-bromopropan-2-one

InChI

InChI=1S/C9H9BrOS2/c1-5(11)9(10)7-4-6(12)2-3-8(7)13/h2-4,9,12-13H,1H3

InChI Key

DLGBIKAQBFEXBS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C=CC(=C1)S)S)Br

Origin of Product

United States

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